Desmethyl-YM 298198
Description
Desmethyl-YM 298198 (CAS: 299901-57-8 or 1177767-57-5) is a benzimidazole-derived compound and a metabolite of the selective mGluR1 antagonist YM 298198. It functions as a metabotropic glutamate receptor (mGluR) modulator, specifically targeting mGluR1 with high selectivity. Its structural features include a benzimidazole core, which facilitates strong dipole-dipole interactions, enhancing solubility in polar solvents and enabling stable complex formation with receptors.
Properties
IUPAC Name |
7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZWXJQIDXGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from YM-298198
This compound is derived from YM-298198 (CAS 913088-80-7) through selective demethylation. The process involves:
- Protection of Reactive Groups : The amine and thiazole functionalities in YM-298198 are protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Demethylation Reaction : The methyl group attached to the benzimidazole ring is removed via treatment with boron tribromide (BBr3) in dichloromethane at −78°C.
- Deprotection : The Boc groups are cleaved using trifluoroacetic acid (TFA) in anhydrous dichloromethane, yielding the final product.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C (Demethylation) |
| Solvent | Dichloromethane |
| Catalyst | Boron tribromide |
| Reaction Time | 4–6 hours |
This method achieves a purity of ≥98% (HPLC) and a typical yield of 65–70%.
Alternative Routes via Cyclocondensation
An alternative approach involves constructing the thiazoloimidazole core through cyclocondensation:
- Formation of Thiazole Ring : 2-Aminothiazole is reacted with cyclohexyl isocyanate in tetrahydrofuran (THF) to form the thiazole-carboxamide intermediate.
- Imidazole Cyclization : The intermediate undergoes cyclization with phosphoryl chloride (POCl3) at 80°C to generate the benzimidazo[2,1-b]thiazole scaffold.
- Chloride Salt Formation : The free base is treated with hydrochloric acid in ethanol to produce the hydrochloride salt.
Advantages :
- Avoids the need for demethylation, simplifying purification.
- Yields higher scalability (>80%) for industrial applications.
Analytical Characterization
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 364.89 g/mol | |
| Solubility | <18.24 mg/mL in DMSO | |
| LogP | 2.7 (Predicted) | |
| Storage | Desiccate at RT |
Spectroscopic Data
Purity Assessment
Batch-specific certificates of analysis (CoA) from suppliers like GlpBio confirm purity via:
- Reverse-Phase HPLC : ≥98% at 254 nm.
- Mass Spectrometry : [M+H]+ = 365.89 (calculated), 365.92 (observed).
Applications in Radioligand Development
This compound is a precursor for [11C]YM-202074, a PET tracer targeting mGlu1 receptors. The radiolabeling process involves:
- N-[11C]Methylation : this compound reacts with [11C]methyl iodide in dimethylformamide (DMF) at 90°C for 3 minutes.
- Purification : Semi-preparative HPLC isolates the radioligand with a molar activity of 45–60 GBq/μmol.
In Vivo Performance :
- Lipophilicity : LogD = 2.7, ensuring blood-brain barrier penetration.
- Specific Binding : Autoradiography confirms 85–140 fmol/cm2 in human cerebellar slices.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Desmethyl-YM 298198 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Pharmacological Properties
Affinity and Selectivity
Desmethyl-YM 298198 exhibits high affinity for mGlu1 receptors, with a Ki value reported at approximately 19 nM. It is inactive at other mGlu receptor subtypes (mGlu2-7) and ionotropic receptors, making it a highly selective compound for mGlu1 receptors . This selectivity is crucial for minimizing off-target effects, which is a common issue with less selective compounds.
Mechanism of Action
As a non-competitive antagonist, this compound inhibits the activation of mGlu1 receptors without competing with glutamate for binding. This mechanism allows it to effectively modulate synaptic transmission mediated by mGlu1 receptors . The compound has been shown to inhibit glutamate-induced inositol phosphate (IP) production more potently than other antagonists like CPCCOEt, highlighting its superior efficacy in experimental settings .
Therapeutic Potential
Neurological Disorders
Given its action on mGlu1 receptors, this compound has potential applications in treating various neurological disorders. Research indicates that modulation of mGlu1 receptor activity may be beneficial in conditions such as anxiety, depression, and neurodegenerative diseases. The ability to selectively inhibit mGlu1 could lead to reduced side effects compared to broader-spectrum treatments .
Antinociceptive Effects
In vivo studies have demonstrated that this compound exhibits antinociceptive effects in hyperalgesic mice models. This suggests that the compound could be explored as a therapeutic agent for pain management, particularly in chronic pain conditions where traditional analgesics may be ineffective or have undesirable side effects .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
Desmethyl-YM 298198 exerts its effects by selectively and noncompetitively antagonizing mGluR1. This inhibition prevents the activation of downstream signaling pathways, such as the phospholipase C pathway, which is involved in the release of intracellular calcium and activation of protein kinase C. By blocking these pathways, this compound can modulate neuronal excitability and synaptic transmission, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Critical Analysis of Discrepancies
- CAS Number Variability: this compound is listed under two CAS numbers (299901-57-8 and 1177767-57-5), possibly due to supplier-specific nomenclature.
- Functional Overlap : While YM 298198 and this compound share mGluR1 selectivity, the latter’s exact pharmacological profile remains less characterized.
Biological Activity
Desmethyl-YM 298198 is a derivative of the potent metabotropic glutamate receptor 1 (mGlu1) antagonist, YM 298198. This compound has garnered attention due to its high affinity and selectivity for mGlu1 receptors, which play a critical role in various neurological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1177767-57-5
- Molecular Weight : 364.9 Da
- Purity : >99%
- Chemical Structure :
- Formula: C₁₇H₂₁ClN₄OS
Pharmacological Profile
This compound exhibits a non-competitive antagonistic action on mGlu1 receptors. Its binding affinity is characterized by a Ki value of approximately 19 nM, indicating significant potency compared to other known antagonists. The compound is inactive at other mGlu receptor subtypes (mGlu2-7) and does not affect ionotropic receptors or glutamate transporters at concentrations up to 10 μM .
Table 1: Comparative Binding Affinities
| Compound | Ki (nM) | Selectivity | Activity Type |
|---|---|---|---|
| This compound | 19 | High | Non-competitive antagonist |
| YM 298198 | 24 | High | Non-competitive antagonist |
| CPCCOEt | 6300 | Low | Non-competitive antagonist |
This compound inhibits the synaptic activation of mGlu1 receptors in a concentration-dependent manner. The compound's slow onset and prolonged action are notable; for instance, it takes approximately 10 minutes to achieve maximum inhibition compared to faster antagonists like MCPG, which reaches equilibrium within about three minutes . This characteristic suggests that this compound may be particularly useful in studies requiring sustained receptor inhibition.
Biological Effects
Studies have demonstrated that this compound effectively inhibits glutamate-induced inositol phosphate (IP) production, showcasing its potential in modulating glutamatergic signaling pathways. Its IC50 for inhibiting IP production is reported at around 16 nM, making it more potent than CPCCOEt . Furthermore, this compound has shown antinociceptive effects in hyperalgesic mice models, indicating its potential for therapeutic applications in pain management .
Case Studies and Research Findings
- In Vitro Studies : In brain slice preparations, this compound demonstrated significant inhibition of mGlu1-mediated responses without affecting fast AMPA receptor-mediated synaptic transmission. This specificity is crucial for reducing off-target effects during experimental applications .
- In Vivo Studies : The compound has been tested in vivo and shown to possess antinociceptive properties. In experiments with hyperalgesic mice, administration of this compound resulted in reduced pain sensitivity, suggesting its potential as a novel analgesic agent .
- Comparative Efficacy : When compared with other mGlu1 antagonists, this compound exhibited superior potency and selectivity, making it a promising candidate for further development in therapeutic contexts targeting neurological disorders linked to mGlu1 receptor dysregulation .
Q & A
Q. What are the recommended in vitro assays for evaluating Desmethyl-YM 298198’s antagonistic activity on metabotropic glutamate receptors (mGluRs)?
- Methodological Answer : this compound’s receptor activity can be assessed using:
- Radioligand Binding Assays : Measure competitive displacement of labeled ligands (e.g., [³H]LY341495) to quantify affinity (Ki) for mGluR subtypes .
- Calcium Imaging : Monitor intracellular Ca<sup>2+</sup> flux in HEK293 cells expressing recombinant mGluRs to determine functional antagonism (IC50) .
- cAMP Inhibition Assays : Evaluate Gi/o-coupled receptor activity via forskolin-induced cAMP accumulation .
Data Table: Example IC50 values from calcium imaging (mGluR1):
| Concentration (nM) | Response (% Inhibition) |
|---|---|
| 10 | 25 ± 3.2 |
| 100 | 68 ± 4.5 |
| 1000 | 92 ± 2.1 |
Q. How should researchers synthesize and characterize this compound to ensure purity and structural fidelity?
- Methodological Answer :
- Synthesis : Follow protocols for YM 298198 analogs, substituting methylation steps with demethylation via controlled hydrolysis .
- Characterization :
- HPLC-MS : Confirm molecular weight (MW: 299.3 g/mol) and purity (>95%) using C18 reverse-phase columns .
- NMR Spectroscopy : Validate absence of methyl groups via <sup>1</sup>H-NMR (δ 2.1–2.3 ppm region) .
- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo behavioral outcomes for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/brain concentration-time curves to assess blood-brain barrier penetration (e.g., LC-MS/MS) .
- Dose-Response Optimization : Use allometric scaling from rodent models to align in vitro IC50 with effective in vivo doses .
- Receptor Occupancy Studies : Combine PET imaging with radiolabeled this compound to correlate target engagement with behavioral effects .
Example Contradiction: A study showed 50 μM YM 298198 reduced cocaine-seeking behavior in rats, but in vitro IC50 was 100 nM. This suggests off-target effects or metabolite interference .
Q. What experimental strategies differentiate this compound’s subtype selectivity among mGluR1/5 isoforms?
- Methodological Answer :
- Chimeric Receptor Constructs : Replace mGluR1/5 extracellular domains to isolate binding determinants .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict selectivity (e.g., hydrophobic pocket occupancy in mGluR1) .
- Knockout Models : Compare responses in mGluR1<sup>-/-</sup> vs. mGluR5<sup>-/-</sup> mice to isolate subtype-specific effects .
Q. How should researchers address variability in this compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, monitoring degradation via HPLC .
- Metabolite Identification : Use hepatocyte incubations + HR-MS to detect major metabolites (e.g., oxidative derivatives) .
- Formulation Adjustments : Test cyclodextrin-based encapsulation to enhance aqueous stability .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing concentration-dependent effects of this compound in dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) to calculate EC50/IC50 and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
- Power Analysis : Ensure sample size (n ≥ 6) achieves 80% power for detecting 20% effect sizes .
Q. How can researchers ensure reproducibility of this compound’s effects across different neuronal preparations?
- Methodological Answer :
- Standardized Protocols : Predefine culture conditions (e.g., primary cortical neurons vs. SH-SY5Y cells) and agonist stimulation parameters .
- Cross-Lab Validation : Share compound batches and protocols via open-access repositories (e.g., Zenodo) .
- Negative Controls : Include vehicle-treated and non-transfected cells to rule out basal activity .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies using this compound in animal models of addiction or neurological disorders?
- Methodological Answer :
- 3Rs Compliance : Minimize animal use via within-subject designs (e.g., crossover studies) .
- Behavioral Endpoints : Avoid prolonged withdrawal or aversive stimuli; use non-invasive measures (e.g., conditioned place preference) .
- Data Transparency : Publish raw behavioral datasets with metadata (e.g., Open Science Framework) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
